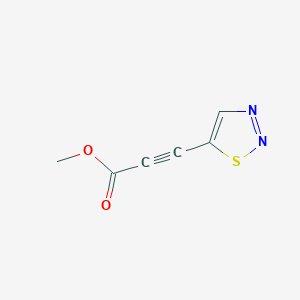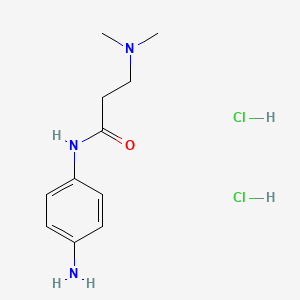
N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group and a dimethylamino group attached to a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride typically involves the reaction of 4-aminophenylamine with 3-dimethylaminopropanoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and yield. The final product is typically isolated by filtration, washed, and dried to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Applications De Recherche Scientifique
N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The exact molecular targets and pathways can vary, but typically involve interactions with proteins, nucleic acids, or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-aminophenyl)-2-(dimethylamino)propanamide
- N-(4-aminophenyl)propanamide
- 4-(dimethylamino)pyridine
Uniqueness
N-(4-aminophenyl)-3-(dimethylamino)propanamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H19Cl2N3O |
|---|---|
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-3-(dimethylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10;;/h3-6H,7-8,12H2,1-2H3,(H,13,15);2*1H |
Clé InChI |
QDFUBIZUPQHABW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)NC1=CC=C(C=C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


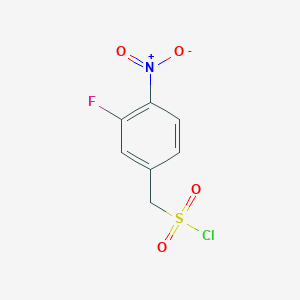

![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide](/img/structure/B13201256.png)


![4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)
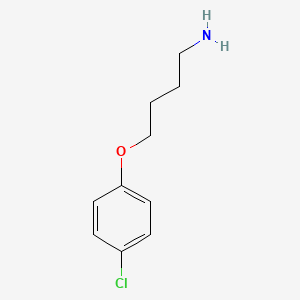
![3-Methoxy-4-[(2-methylpropoxy)methyl]aniline](/img/structure/B13201295.png)

![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B13201306.png)
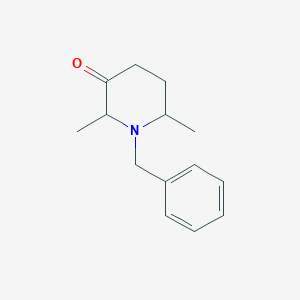
![Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201321.png)
![2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene](/img/structure/B13201333.png)
